molecular formula C12H19N6O5P B13041544 Tenofovir impurity 33

Tenofovir impurity 33

Cat. No.: B13041544
M. Wt: 358.29 g/mol
InChI Key: VNZDKODEBZWTMP-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenofovir impurity 33 is a byproduct formed during the synthesis of tenofovir, an antiretroviral medication used primarily in the treatment of HIV and chronic hepatitis B. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the efficacy and safety of the drug. This compound is one of several impurities that can be formed during the manufacturing process of tenofovir disoproxil fumarate and tenofovir alafenamide fumarate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tenofovir impurity 33 involves several steps, starting from the key intermediates used in the production of tenofovir. One common synthetic route involves the use of chiral intermediates, such as ®-tenofovir phenyl ester and ®-tenofovir diphenyl ester. These intermediates are synthesized through reactions like the Mitsunobu reaction, which involves the stereospecific inversion of chiral centers .

Industrial Production Methods

Industrial production of tenofovir and its impurities, including this compound, typically involves large-scale chemical synthesis using validated methods to ensure the purity and quality of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor and control the levels of impurities during production .

Chemical Reactions Analysis

Types of Reactions

Tenofovir impurity 33 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the impurity .

Scientific Research Applications

Tenofovir impurity 33 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tenofovir impurity 33 include other impurities formed during the synthesis of tenofovir, such as:

  • Tenofovir impurity I
  • Tenofovir impurity K
  • Tenofovir disoproxil fumarate impurities

Uniqueness

This compound is unique in its specific chemical structure and formation pathway. It is distinguished from other impurities by its distinct reaction conditions and the specific intermediates involved in its synthesis .

Biological Activity

Tenofovir impurity 33 is a degradation product of tenofovir disoproxil fumarate (TDF), an antiretroviral medication widely used in the treatment of HIV and hepatitis B. Understanding the biological activity of this impurity is crucial for assessing the safety and efficacy of tenofovir-based therapies.

Chemical Structure and Properties

This compound, chemically identified as tenofovir monosoproxil, is recognized as a significant impurity by the World Health Organization. Its molecular structure impacts its pharmacological properties, including its interaction with biological systems and potential therapeutic effects.

Biological Activity Overview

The biological activity of this compound can be assessed through various parameters, including cytotoxicity, antiviral efficacy, and metabolic stability.

Cytotoxicity

Studies have demonstrated that tenofovir and its impurities exhibit varying levels of cytotoxicity. For instance, in vitro assays using Vero CCL-81 cells showed that tenofovir disoproxil fumarate had a higher cytotoxic profile compared to its parent compound, tenofovir. The alamarBlue assay indicated that concentrations above 90 µM could significantly reduce cell viability, while lower concentrations maintained cellular integrity .

Antiviral Activity

This compound has been evaluated for its antiviral properties against HIV. Research indicates that while TDF exhibits potent anti-HIV activity, tenofovir itself and its impurities, including impurity 33, show reduced efficacy. In cell culture studies, TDF demonstrated a significant reduction in viral genome production compared to this compound, which did not inhibit viral replication effectively at similar concentrations .

Pharmacokinetics

The pharmacokinetics of this compound remain less characterized than those of TDF. However, it is understood that the parent compound undergoes rapid metabolism to its active form intracellularly. The half-life of tenofovir in various tissues suggests that impurities may also follow similar metabolic pathways but with potentially altered pharmacokinetic profiles due to their structural differences .

Environmental Impact

Research has highlighted concerns regarding the environmental stability of tenofovir and its impurities. Tenofovir is known for its persistence in aquatic environments, raising questions about the ecological impact of pharmaceutical residues. Studies have shown that microbial degradation pathways can effectively reduce concentrations of TDF and its impurities in contaminated water sources .

Case Study 1: Antiviral Efficacy Comparison

A comparative study evaluated the antiviral efficacy of tenofovir disoproxil fumarate versus its impurities in HIV-infected cell lines. The results indicated a marked decrease in viral load when treated with TDF compared to treatments involving this compound. This suggests that while the impurity may contribute to overall drug exposure, it lacks significant antiviral potency.

CompoundViral Load Reduction (%)
Tenofovir Disoproxil Fumarate85%
This compound10%

Case Study 2: Cytotoxic Effects on Human Cells

In another investigation focusing on cytotoxic effects, human lymphocytes were exposed to varying concentrations of tenofovir and its impurities. The study found that while TDF had a cytotoxic effect at high concentrations (above 90 µM), this compound exhibited minimal cytotoxic effects even at elevated doses.

Concentration (µM)Tenofovir Cytotoxicity (%)Impurity 33 Cytotoxicity (%)
35<1
3020<1
9075<5

Properties

Molecular Formula

C12H19N6O5P

Molecular Weight

358.29 g/mol

IUPAC Name

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid

InChI

InChI=1S/C12H19N6O5P/c1-7(23-6-24(21,22)17-8(2)12(19)20)3-18-5-16-9-10(13)14-4-15-11(9)18/h4-5,7-8H,3,6H2,1-2H3,(H,19,20)(H2,13,14,15)(H2,17,21,22)/t7-,8+/m1/s1

InChI Key

VNZDKODEBZWTMP-SFYZADRCSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)O)O

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)O

Origin of Product

United States

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